tert-Butyl (3-phenoxypropyl)carbamate
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Overview
Description
tert-Butyl (3-phenoxypropyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly notable for its use in various synthetic applications and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (3-phenoxypropyl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 3-phenoxypropyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction conditions are generally mild, with the reaction being carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-phenoxypropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or lithium aluminum hydride (reduction) may be employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, often resulting in the formation of new carbamate derivatives.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (3-phenoxypropyl)carbamate has several applications in scientific research, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl (3-phenoxypropyl)carbamate involves its role as a protecting group for amines. The carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions. This mechanism is crucial in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group applications.
Benzyl carbamate: Another carbamate protecting group that can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis, removable under basic conditions.
Uniqueness: tert-Butyl (3-phenoxypropyl)carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the phenoxypropyl moiety. This combination allows for selective reactions and applications in various fields, making it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
tert-butyl N-(3-phenoxypropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-10-7-11-17-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXKYTXWEVBZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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